2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-12-5-4-9-6-2-3-10-7(8)11-6/h2-3H,4-5H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGPQFOKFNIGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrimidine with 2-methoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antiviral properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The chlorine atom and the methoxyethyl group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyethyl group in the target compound reduces lipophilicity (lower XLogP3) compared to aromatic (e.g., methylthiophenyl) or alicyclic (e.g., cyclopropylmethyl) substituents, improving aqueous solubility .
- Bulky substituents like cyclopropylmethyl may enhance metabolic stability but reduce membrane permeability .
Key Observations :
Biological Activity
2-Chloro-N-(2-methoxyethyl)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique chemical structure that includes a chlorine atom and a methoxyethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 2-chloro-4-methylpyrimidine with 2-methoxyethylamine in the presence of a base such as triethylamine, often requiring heating to facilitate the substitution process. The molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈ClN₃O |
| Molecular Weight | 177.61 g/mol |
| Structure | Pyrimidine ring with Cl and OCH₂CH₃ substituents |
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. It has been shown to inhibit specific kinases involved in cell proliferation, similar to other pyrimidine derivatives that target cancer pathways.
Case Study:
In a study evaluating various pyrimidine derivatives, this compound was found to significantly reduce cell viability in cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve the inhibition of tumor growth by disrupting signaling pathways essential for cancer cell survival.
Anti-Fungal Activity
The compound also exhibits notable anti-fungal properties, making it a candidate for treating fungal infections. In vitro studies have shown effective inhibition against various fungal strains, indicating its potential as an anti-fungal agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Modifications to the pyrimidine ring or substituents can enhance or diminish its activity. For instance, variations in the methoxyethyl group have been explored to optimize potency against specific targets.
The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. It is believed that the compound may inhibit kinases critical for cell signaling, thereby affecting processes such as proliferation and apoptosis in cancer cells .
Research Findings
Recent studies have expanded on the biological profile of this compound:
| Study | Findings |
|---|---|
| Anti-Cancer Efficacy | Significant reduction in viability of cancer cell lines (IC50 values ≤ 10 µM) |
| Anti-Fungal Activity | Effective against Candida species with minimum inhibitory concentrations (MICs) < 5 µg/mL |
| SAR Analysis | Modifications to substituents enhanced biological potency; optimal configurations identified |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,4-dichloropyrimidine with 2-methoxyethylamine in the presence of a base like N,N-diisopropylethylamine (DIPEA) under inert conditions (argon or nitrogen). Microwave-assisted synthesis (80–100°C, 3–6 hours) in solvents like 1,4-dioxane improves reaction efficiency and yield . Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of dichloropyrimidine to amine) and monitoring reaction progress via thin-layer chromatography (TLC).
Q. How should this compound be purified, and what analytical techniques validate purity?
Methodological Answer: Post-synthesis purification is achieved via flash column chromatography using silica gel and gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate). Analytical validation includes:
- NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., pyrimidine ring protons at δ 8.1–8.3 ppm, methoxyethyl group at δ 3.4–3.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reversed-phase C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 214.6 [M+H]+) .
Q. What crystallographic methods are used to determine the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : Employ the SHELX suite (SHELXL for refinement) to resolve hydrogen-bonding networks and torsional angles . For example, intramolecular N–H⋯N bonds (e.g., 2.8–3.0 Å) stabilize the structure .
Advanced Research Questions
Q. How do substituent modifications influence the biological activity of this compound?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Chloro Group : Critical for enzyme inhibition (e.g., acetyl-CoA carboxylase) by enhancing electrophilicity. Replacement with methoxy reduces potency .
- Methoxyethyl Side Chain : Improves solubility and bioavailability. Bulky substituents (e.g., naphthyl) increase steric hindrance, reducing target binding .
Experimental Design : Synthesize analogs (e.g., 2-fluoro or 2-methyl variants) and compare IC₅₀ values in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to predict binding modes .
Q. What experimental approaches elucidate interactions between this compound and biological targets?
Methodological Answer:
- Enzyme Inhibition Assays : Measure inhibition of acetyl-CoA carboxylase via spectrophotometric NADPH depletion rates (λ = 340 nm) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Surface Plasmon Resonance (SPR) : Monitor real-time interactions using immobilized enzyme on sensor chips .
Q. How does the compound’s stability vary under experimental conditions, and how can degradation be mitigated?
Methodological Answer:
- Stability : The compound is stable at −20°C in desiccated form but degrades under UV light or prolonged heat (>40°C).
- Mitigation : Store in amber vials with molecular sieves. Use inert solvents (e.g., DMSO) for stock solutions and avoid repeated freeze-thaw cycles .
- Degradation Analysis : Monitor via LC-MS for byproducts (e.g., dechlorinated derivatives at m/z 178.5 [M+H]+) .
Q. What computational strategies predict the compound’s binding modes with enzymes?
Methodological Answer:
- Molecular Docking : Use software like Schrödinger Maestro or GOLD to dock the compound into enzyme active sites (e.g., acetyl-CoA carboxylase PDB: 3TWH). Key interactions include hydrogen bonds with Arg133 and hydrophobic contacts with Leu154 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and residue flexibility .
Q. How do hydrogen-bonding patterns in the crystal structure affect its physicochemical properties?
Methodological Answer: SCXRD reveals intermolecular N–H⋯Cl (3.1 Å) and C–H⋯O (2.9 Å) bonds, which:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
